molecular formula C9H14ClN B6272030 (3,5-dimethylphenyl)methanamine hydrochloride CAS No. 3858-80-8

(3,5-dimethylphenyl)methanamine hydrochloride

Cat. No.: B6272030
CAS No.: 3858-80-8
M. Wt: 171.67 g/mol
InChI Key: ZUAMHZPTTLGZSK-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)methanamine hydrochloride is an organic compound with the molecular formula C9H14ClN. It is a hydrochloride salt of (3,5-dimethylphenyl)methanamine, which is a derivative of benzylamine. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-dimethylphenyl)methanamine hydrochloride typically involves the reduction of the corresponding nitrile compound. One common method involves the use of a ruthenium catalyst in the presence of 2-propanol. The reaction is carried out at elevated temperatures (around 200°C) and high pressure (approximately 100 bar). The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The final product is purified through crystallization or other separation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: (3,5-Dimethylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitrile or nitro compound.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

    Oxidation: Formation of (3,5-dimethylphenyl)acetonitrile or (3,5-dimethylphenyl)nitro compound.

    Reduction: Formation of (3,5-dimethylphenyl)methane.

    Substitution: Formation of (3,5-dimethylphenyl)methanamine derivatives with various substituents on the aromatic ring.

Scientific Research Applications

(3,5-Dimethylphenyl)methanamine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3,5-dimethylphenyl)methanamine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. In medicinal chemistry, it may act as a ligand for receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • (3,4-Dimethylphenyl)methanamine hydrochloride
  • (3,5-Dimethoxyphenyl)methanamine hydrochloride
  • (3,5-Dimethylphenyl)acetonitrile

Comparison: (3,5-Dimethylphenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. Compared to (3,4-dimethylphenyl)methanamine hydrochloride, the position of the methyl groups affects the compound’s steric and electronic properties, leading to differences in reactivity and interaction with molecular targets. Similarly, the presence of methoxy groups in (3,5-dimethoxyphenyl)methanamine hydrochloride introduces additional electron-donating effects, altering its chemical behavior.

Properties

CAS No.

3858-80-8

Molecular Formula

C9H14ClN

Molecular Weight

171.67 g/mol

IUPAC Name

(3,5-dimethylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C9H13N.ClH/c1-7-3-8(2)5-9(4-7)6-10;/h3-5H,6,10H2,1-2H3;1H

InChI Key

ZUAMHZPTTLGZSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CN)C.Cl

Purity

95

Origin of Product

United States

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